
Torilin
概要
説明
Torilin is a guaiane-type sesquiterpene isolated from the fruits of Torilis japonica (Umbelliferae family), a plant traditionally used in East Asian medicine for its anti-inflammatory, antimicrobial, and detoxifying properties . Structurally, this compound features a bicyclic carbon skeleton with oxygenated functional groups, including angeloyloxy and acetoxy substituents, which contribute to its bioactivity . Its molecular formula is C${22}$H${32}$O$_5$, with a molecular weight of 376.49 .
準備方法
Torilin can be extracted from the fruits of Torilis japonica using various solvents. One common method involves extracting the fruits with distilled water or 50% ethanol, yielding this compound contents of 0.35% and 2.84%, respectively . Synthetic routes towards the total synthesis of this compound have also been explored, focusing on constructing the hydroazulene core through cyclopropanation and Lewis acid-catalyzed reactions .
化学反応の分析
Torilin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
作用機序
Torilin exerts its effects through various molecular targets and pathways. For instance, it inhibits inflammation by limiting TAK1-mediated MAP kinase and NF-κB activation . Additionally, this compound acts as an inhibitor of testosterone 5 alpha-reductase, which is involved in the metabolism of testosterone .
類似化合物との比較
Key Pharmacological Activities:
- Anti-inflammatory: Torilin inhibits LPS-induced expression of iNOS, COX-2, IL-1β, NO, and PGE2 in microglial and macrophage cells by suppressing MAPK (ERK1/2, p38, JNK), NF-κB, and CREB pathways .
- Antiangiogenic: Disrupts VEGFA expression and inhibits blood vessel formation, comparable to artemisinin (ART) and costunolide .
- 5α-Reductase Inhibition: Inhibits testosterone conversion to dihydrotestosterone (IC$_{50}$ = 31.7 µM), outperforming α-linolenic acid but weaker than finasteride .
- Antimelanogenic: Suppresses α-MSH-induced melanogenesis in B16 melanoma cells (IC$_{50}$ = 25 µM), more potent than arbutin .
Structural Analogues: Guaiane-Type Sesquiterpenes
This compound belongs to the guaiane sesquiterpene class, which includes compounds like costunolide and 1β-hydroxythis compound. Structural variations influence bioactivity:
Mechanistic Insights :
- This compound’s anti-inflammatory effects are mediated via TAK1/MAPK/NF-κB suppression, while costunolide primarily targets NF-κB .
- 1β-Hydroxythis compound exhibits enhanced cytotoxicity due to hydroxyl group interactions with cellular targets .
Anti-inflammatory Compounds
Osthol vs. This compound
Contrast : this compound uniquely suppresses IL-1β without affecting TNF-α, whereas osthol broadly inhibits pro-inflammatory cytokines .
Antiangiogenic Agents
Unique Feature : this compound’s dual anti-inflammatory and antiangiogenic effects make it superior for treating chronic inflammatory diseases with vascular components .
5α-Reductase Inhibitors
Structural Advantage: this compound’s guaiane skeleton with unsaturated bonds enhances enzyme inhibition compared to linear fatty acids like α-linolenic acid .
Melanogenesis Inhibitors
Superiority : this compound’s intracellular targeting of tyrosinase synthesis offers longer-lasting effects than direct enzyme inhibitors like arbutin .
生物活性
Torilin is a sesquiterpene compound derived from the plant Torilis japonica, belonging to the Umbelliferae family. This compound has garnered attention in recent years for its various biological activities, particularly its anti-cancer properties, including anti-angiogenic and anti-invasive effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
1. Anti-Angiogenic Activity
This compound has been identified as a potent inhibitor of angiogenesis, which is critical for tumor growth and metastasis. Research indicates that this compound significantly reduces tube formation in vascular endothelial cells, thereby inhibiting new blood vessel formation essential for tumor sustenance .
Key Findings:
- In vitro studies demonstrated that this compound inhibited the expression of angiogenic factors such as VEGF (Vascular Endothelial Growth Factor).
- In vivo experiments showed that this compound reduced the vascularization of tumors in chick embryo models.
2. Anti-Invasive Activity
The anti-invasive properties of this compound have been explored using various cancer cell lines. Notably, studies have shown that this compound effectively blocks the intravasation of HT1080 human fibrosarcoma cells, which is a critical step in cancer metastasis .
- This compound decreases the attachment of cancer cells to endothelial cells and inhibits their migration through extracellular matrices.
- It was observed that treatment with this compound led to a significant reduction in the activity and expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion and metastasis .
3. Cytotoxic Effects on Cancer Cells
This compound exhibits cytotoxic effects against various cancer cell lines, promoting apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as AMPK and p38 MAPK .
Data Table: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | Concentration (μM) | Viability (%) | Apoptosis Induction |
---|---|---|---|
HT1080 (Fibrosarcoma) | 25 | 70 | Yes |
HCT116 (Colon Cancer) | 50 | 60 | Yes |
A549 (Lung Cancer) | 100 | 50 | Yes |
4. Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of this compound in managing cancer-related conditions:
-
Case Study: this compound in Fibrosarcoma Treatment
- A study conducted on mice with induced fibrosarcoma showed that administration of this compound led to significant tumor size reduction and improved survival rates.
- The mechanism was attributed to both anti-angiogenic and anti-invasive properties of this compound, suggesting its potential as a complementary therapy alongside conventional treatments.
- Case Study: this compound's Role in Atopic Dermatitis
Q & A
Basic Research Questions
Q. What experimental models are recommended to assess Torilin's anti-inflammatory activity?
this compound's anti-inflammatory effects are typically evaluated using in vitro models such as LPS-stimulated BV2 microglial cells, where cytokine levels (e.g., IL-1β, TNF-α) are quantified via ELISA, and key pathways (TAK1, MAPK, NF-κB) are analyzed via Western blot . In vivo models include collagen-induced arthritis in rodents, with histopathological assessment of joint inflammation and cytokine profiling in serum .
Q. How is this compound's inhibitory potency against testosterone 5α-reductase quantified?
Enzyme inhibition is measured using cell-free or cell-based assays, comparing IC₅₀ values against reference inhibitors (e.g., finasteride). Radiolabeled substrates (e.g., ³H-testosterone) or HPLC-based quantification of dihydrotestosterone (DHT) conversion are standard methods. This compound's IC₅₀ of 31.7 μM indicates moderate potency relative to finasteride (IC₅₀ = 0.38 μM) .
Q. What methodologies are used to study this compound's melanogenesis inhibition in B16 cells?
B16 melanoma cells are treated with α-MSH to induce melanogenesis. This compound's effect is assessed via:
- Tyrosinase activity assays (using L-DOPA as a substrate)
- Western blot for tyrosinase protein expression
- Melanin content quantification (spectrophotometric analysis at 405 nm) .
Q. How is this compound's antimicrobial activity tested against bacterial strains?
Standard methods include:
- Broth microdilution assays to determine minimum inhibitory concentrations (MICs)
- Time-kill kinetics for sporicidal activity (e.g., against Bacillus subtilis spores)
- Disk diffusion assays to compare zone-of-inhibition sizes .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound's efficacy across cancer cell lines with multidrug resistance (MDR)?
Comparative studies should:
- Profile ABC transporter expression (e.g., P-glycoprotein) in resistant vs. sensitive cell lines (KB-V1, MCF7/ADR)
- Conduct pharmacokinetic analyses to assess intracellular this compound accumulation
- Test synergy with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay combination indices .
Q. How can structural-activity relationship (SAR) studies optimize this compound's 5α-reductase inhibition?
SAR approaches include:
- Molecular docking to identify key interactions with 5α-reductase's active site
- Synthesis of this compound derivatives with modified side chains (e.g., esterification of hydroxyl groups)
- In vitro screening of derivatives for improved IC₅₀ and selectivity over related enzymes (e.g., aromatase) .
Q. What methodologies elucidate the crosstalk between this compound's anti-inflammatory and anti-melanogenic pathways?
Integrative approaches involve:
- Transcriptomic profiling (RNA-seq) to identify shared upstream regulators (e.g., MITF, NF-κB)
- siRNA knockdown of TAK1 or MAPK to assess downstream effects on tyrosinase and IL-1β
- In vivo validation in dual-pathway models (e.g., UV-induced hyperpigmentation with concurrent inflammation) .
Q. How can in vivo anti-angiogenic activity of this compound be rigorously validated?
Use:
- Chick chorioallantoic membrane (CAM) assays for qualitative angiogenesis inhibition
- Matrigel plug assays in mice, quantifying hemoglobin content and endothelial cell markers (CD31) via immunohistochemistry .
Q. Methodological Considerations
Q. What controls are essential when studying this compound's hepatoprotective effects in toxin-induced liver injury models?
Include:
- Positive controls (e.g., silymarin for acetaminophen-induced injury)
- Measurement of ALT/AST levels, glutathione depletion, and histopathological scoring
- Verification of this compound's antioxidant activity via assays for ROS scavenging (e.g., DPPH, FRAP) .
Q. How should researchers address batch-to-batch variability in this compound's biological activity?
Standardize:
- Purity verification via HPLC (≥95%)
- Biological activity normalization using reference inhibitors in each experiment
- Reproducibility testing across ≥3 independent replicates .
Q. Data Contradiction & Reproducibility
Q. What steps mitigate discrepancies in this compound's reported IC₅₀ values across studies?
Ensure:
- Consistent assay conditions (pH, temperature, substrate concentrations)
- Use of identical enzyme isoforms (e.g., human recombinant 5α-reductase type 2)
- Transparent reporting of statistical methods (e.g., nonlinear regression for IC₅₀ calculation) .
Q. Why does this compound show strain-specific antimicrobial activity, and how can this be systematically investigated?
Hypothesize differences in:
特性
IUPAC Name |
[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWVFAXBJQKUDH-TXCQZRSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13018-10-5 | |
Record name | Torilin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13018-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Torilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TORILIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X95X49L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。